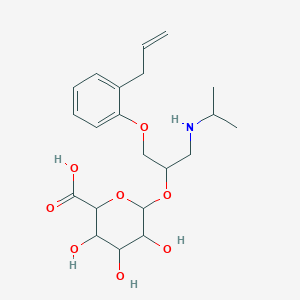

ALPRENOLOL_met017

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

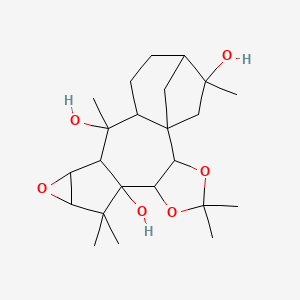

Alprenolol glucuronide is a metabolite of alprenolol, a non-selective beta-blocker used in the treatment of hypertension, angina pectoris, and arrhythmias . The glucuronide conjugate is formed through the process of glucuronidation, a major phase II metabolic pathway that enhances the solubility and excretion of drugs and their metabolites .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of alprenolol glucuronide involves the conjugation of alprenolol with glucuronic acid. This process can be achieved through enzymatic glucuronidation using uridine 5’-diphospho-glucuronic acid (UDPGA) as a cofactor and uridine 5’-diphospho-glucuronosyltransferase (UGT) enzymes . The reaction typically occurs under mild conditions, with the enzyme catalyzing the transfer of the glucuronic acid moiety to the hydroxyl group of alprenolol .

Industrial Production Methods: Industrial production of alprenolol glucuronide may involve biocatalysis using recombinant UGT enzymes expressed in microbial hosts. This method offers high efficiency and environmental friendliness compared to traditional chemical synthesis . The process includes the fermentation of engineered microorganisms, followed by extraction and purification of the glucuronide product.

Analyse Chemischer Reaktionen

Types of Reactions: Alprenolol glucuronide primarily undergoes hydrolysis and transacylation reactions. Hydrolysis involves the cleavage of the glucuronide bond, releasing the parent drug and glucuronic acid . Transacylation reactions can lead to the formation of various positional isomers of the glucuronide .

Common Reagents and Conditions: The hydrolysis of alprenolol glucuronide can be catalyzed by acidic or basic conditions, as well as by specific enzymes such as beta-glucuronidase . Transacylation reactions may occur spontaneously under physiological conditions, influenced by factors such as pH and the presence of nucleophiles .

Major Products Formed: The major products formed from the hydrolysis of alprenolol glucuronide are alprenolol and glucuronic acid . Transacylation reactions can produce various positional isomers of the glucuronide, including 1-alpha, 2-alpha, 2-beta, 3-alpha, 3-beta, 4-alpha, and 4-beta isomers .

Wissenschaftliche Forschungsanwendungen

Alprenolol glucuronide has several scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism. It is used as a model compound to study the glucuronidation process and the role of UGT enzymes in drug metabolism . Additionally, it serves as a reference standard in analytical methods for the quantification of glucuronide metabolites in biological samples .

In medicine, alprenolol glucuronide is investigated for its potential role in modulating the pharmacological effects of alprenolol. The formation of glucuronide conjugates can influence the duration and intensity of drug action by altering the drug’s solubility, distribution, and excretion .

Wirkmechanismus

The mechanism of action of alprenolol glucuronide involves its formation through the conjugation of alprenolol with glucuronic acid. This process is catalyzed by UGT enzymes, which transfer the glucuronic acid moiety to the hydroxyl group of alprenolol . The resulting glucuronide conjugate is more water-soluble, facilitating its excretion via the kidneys .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to alprenolol glucuronide include propranolol glucuronide and oxprenolol glucuronide, which are also glucuronide conjugates of non-selective beta-blockers .

Uniqueness: Alprenolol glucuronide is unique in its specific pharmacokinetic and pharmacodynamic properties. While propranolol and oxprenolol glucuronides share similar metabolic pathways, the specific UGT isoforms involved and the resulting pharmacological effects can differ . Additionally, the formation of positional isomers and the stability of the glucuronide conjugate can vary among these compounds .

Eigenschaften

Molekularformel |

C21H31NO8 |

|---|---|

Molekulargewicht |

425.5 g/mol |

IUPAC-Name |

3,4,5-trihydroxy-6-[1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H31NO8/c1-4-7-13-8-5-6-9-15(13)28-11-14(10-22-12(2)3)29-21-18(25)16(23)17(24)19(30-21)20(26)27/h4-6,8-9,12,14,16-19,21-25H,1,7,10-11H2,2-3H3,(H,26,27) |

InChI-Schlüssel |

BALXTVIXZJOBOI-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)NCC(COC1=CC=CC=C1CC=C)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((1H-imidazol-1-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12294708.png)

![3-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)propanoic acid](/img/structure/B12294725.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-N'-trityl-butanediamide](/img/structure/B12294747.png)